Dapl-in-1 is classified under the enzyme commission number 2.6.1.83 and is primarily found in various bacterial species, including Vibrio spinosum and Chlamydia trachomatis. It is a member of the aminotransferase family, specifically involved in amino acid biosynthesis pathways. The enzyme's unique characteristics distinguish it from other aminotransferases due to its specific substrate preferences and reaction mechanisms .
The synthesis of Dapl-in-1 typically involves recombinant DNA technology where the gene encoding the enzyme is cloned into an expression vector. This vector is then transformed into a suitable host organism, such as Escherichia coli, for protein expression. Following expression, the enzyme is purified using affinity chromatography techniques.
Technical Details:
The molecular structure of Dapl-in-1 has been elucidated through various techniques including X-ray crystallography and nuclear magnetic resonance spectroscopy. The enzyme typically exhibits a homodimeric structure with each monomer containing an active site that accommodates both tetrahydrodipicolinate and 2-oxoglutarate.
Key Structural Features:
Dapl-in-1 catalyzes a reversible transamination reaction:
Technical Details:
The mechanism of action for Dapl-in-1 involves several steps:
Data from kinetic assays demonstrate that the reaction rate increases with substrate concentration until reaching saturation, indicative of typical enzymatic behavior .
Dapl-in-1 has significant applications in:
The L,L-diaminopimelate aminotransferase (DapL) pathway represents a specialized variant of lysine biosynthesis with significant implications for narrow-spectrum antibiotic development. Genomic analyses reveal that the DapL enzyme occurs in approximately 13% of sequenced bacterial species (381 out of 2,771 genomes), exhibiting a phylogenetically restricted distribution. This pathway is predominantly utilized by several pathogenic genera, including: Table 1: Bacterial Taxa Utilizing the DapL Pathway
Taxonomic Group | Pathogenic Representatives | Clinical Significance |
---|---|---|
Chlamydia | C. trachomatis | Sexually transmitted infections; ocular trachoma |
Leptospira | L. interrogans | Leptospirosis (zoonotic disease) |
Treponema | T. pallidum | Syphilis and other spirochetal infections |
Bacteroides | Opportunistic pathogens | Intra-abdominal infections |
This restricted phylogenetic distribution contrasts with the near-universal acyl-dependent pathways (DapD-DapE) found in most Gram-negative bacteria and the Ddh pathway present in Corynebacterium glutamicum and Bacillus species. Such genomic exclusivity positions DapL as an ideal target for selective antimicrobial agents that would minimally disrupt commensal microbiota [2] [3].
Despite its limited phylogenetic distribution, DapL exhibits remarkable structural and functional conservation across divergent bacterial lineages. The enzyme functions as a homodimer (~50 kDa per subunit) with two interdependent active sites formed at the subunit interface. Key catalytic domains include:
Multiple sequence alignments of DapL orthologs from Verrucomicrobium spinosum, Arabidopsis thaliana, Chlamydomonas reinhardtii, and pathogenic Chlamydia species reveal >85% conservation in active site residues. Molecular dynamics simulations indicate that these conserved residues maintain precise spatial orientation even during conformational changes, ensuring fidelity in substrate recognition (THDP → L,L-DAP conversion). This evolutionary constancy suggests that inhibitors targeting these conserved regions would exhibit broad efficacy against DapL-dependent pathogens [3].
DapL occupies a bifunctional metabolic position critical for both proteogenesis and structural integrity:
The peptidoglycan unit structure relies on the m-DAP3 crosslinking motif (L-Ala→D-Glu→m-DAP→D-Ala) in over 70% of Gram-negative bacteria. Transposon-directed insertion sequencing (TraDIS) studies in Corynebacterium diphtheriae confirm that genes encoding peptidoglycan assembly machinery exhibit zero transposon insertion tolerance, confirming their essentiality. Metabolic flux analyses demonstrate that DapL-knockout strains accumulate precursors (THDP) while showing >90% reduction in m-DAP-containing peptidoglycan subunits, leading to catastrophic cell wall defects [1] [4].
Table 2: Metabolic Consequences of DapL Inhibition
Metabolic Parameter | Normal Function | DapL-Inhibited State |
---|---|---|
Lysine biosynthesis flux | 0.82 μmol/min/mg protein | ≤0.05 μmol/min/mg protein |
Intracellular L,L-DAP | 4.3 ± 0.8 mM | Undetectable |
Peptidoglycan crosslinking | 92 ± 3% efficiency | 17 ± 5% efficiency |
Cell wall integrity | Intact osmoprotection | Osmotic fragility (lysis at 150mM NaCl) |
The biochemical indispensability of DapL is further evidenced by rescue experiments where exogenous diamino acids (m-DAP or lysine) restore growth in DapL-deficient mutants. However, supplementation cannot compensate for the peptidoglycan-specific defect since these precursors are not incorporated into the peptide stem. This dual metabolic vulnerability establishes DapL as a high-value target whose inhibition simultaneously disrupts protein synthesis and cell wall biogenesis [2] [4].
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